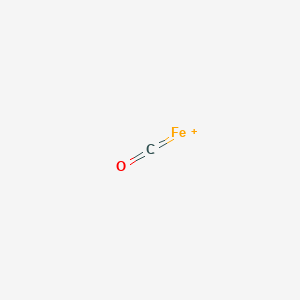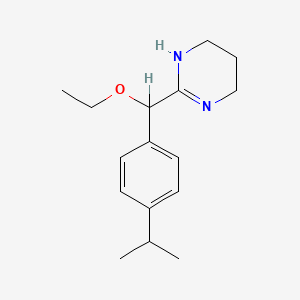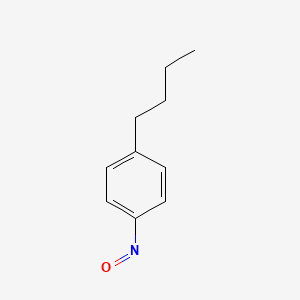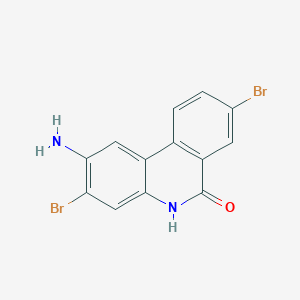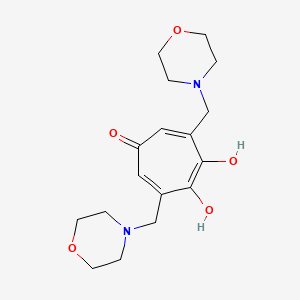
3,7-Bis(morpholinomethyl)-2,5-dihydroxy-2,4,6-cycloheptatrien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Bis(morpholinomethyl)-2,5-dihydroxy-2,4,6-cycloheptatrien-1-one is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of morpholinomethyl groups and hydroxyl groups attached to a cycloheptatrienone core. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(morpholinomethyl)-2,5-dihydroxy-2,4,6-cycloheptatrien-1-one typically involves a modified Mannich reaction. This reaction is a three-component condensation involving an amine (morpholine), an aldehyde (paraformaldehyde), and a compound containing active hydrogen atoms (such as hydroxy-substituted derivatives). The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures, around 80°C.
Solvent: Toluene is commonly used as the solvent.
Reaction Time: The reaction time can vary but is typically around 1 hour.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Bis(morpholinomethyl)-2,5-dihydroxy-2,4,6-cycloheptatrien-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The morpholinomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
3,7-Bis(morpholinomethyl)-2,5-dihydroxy-2,4,6-cycloheptatrien-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Mécanisme D'action
The mechanism of action of 3,7-Bis(morpholinomethyl)-2,5-dihydroxy-2,4,6-cycloheptatrien-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Bis(dimethylamino)phenothiazin-5-ium:
3,7-Bis(dimethylamino)phenothiazine: Another related compound with applications in organic synthesis and as a redox mediator.
Uniqueness
3,7-Bis(morpholinomethyl)-2,5-dihydroxy-2,4,6-cycloheptatrien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
33739-52-5 |
|---|---|
Formule moléculaire |
C17H24N2O5 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
4,5-dihydroxy-3,6-bis(morpholin-4-ylmethyl)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C17H24N2O5/c20-15-9-13(11-18-1-5-23-6-2-18)16(21)17(22)14(10-15)12-19-3-7-24-8-4-19/h9-10,21-22H,1-8,11-12H2 |
Clé InChI |
IJRTWWQQVZZCKJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=CC(=O)C=C(C(=C2O)O)CN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)


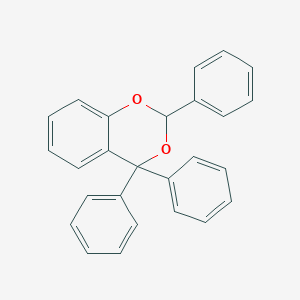
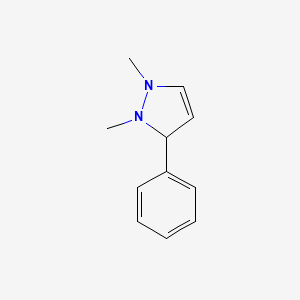
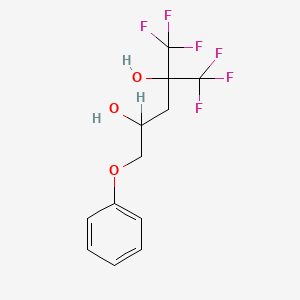
![4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14683041.png)

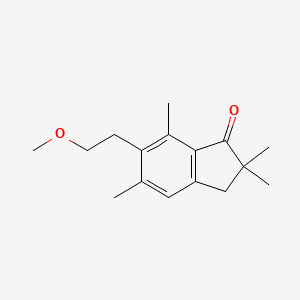
![6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose](/img/structure/B14683053.png)
